Cas no 1805092-62-9 (Methyl 5-amino-2-bromopyridine-4-acetate)
Methyl 5-amino-2-bromopyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-amino-2-bromopyridine-4-acetate
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- Inchi: 1S/C8H9BrN2O2/c1-13-8(12)3-5-2-7(9)11-4-6(5)10/h2,4H,3,10H2,1H3
- InChI Key: DQNIDGDCJPGRPI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=N1)N)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- XLogP3: 1
- Topological Polar Surface Area: 65.2
Methyl 5-amino-2-bromopyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016174-250mg |
Methyl 5-amino-2-bromopyridine-4-acetate |
1805092-62-9 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029016174-1g |
Methyl 5-amino-2-bromopyridine-4-acetate |
1805092-62-9 | 95% | 1g |
$2,866.05 | 2022-04-01 |
Methyl 5-amino-2-bromopyridine-4-acetate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl 5-amino-2-bromopyridine-4-acetate
Methyl 5-amino-2-bromopyridine-4-acetate (CAS No. 1805092-62-9): An Overview
Methyl 5-amino-2-bromopyridine-4-acetate (CAS No. 1805092-62-9) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique structural features, has shown promise in various fields, including drug discovery and synthetic chemistry.
The molecular structure of Methyl 5-amino-2-bromopyridine-4-acetate consists of a pyridine ring substituted with an amino group at the 5-position, a bromine atom at the 2-position, and an acetate ester group at the 4-position. The presence of these functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of Methyl 5-amino-2-bromopyridine-4-acetate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The bromine substituent plays a crucial role in enhancing the biological activity by facilitating specific interactions with target proteins.
In addition to its biological applications, Methyl 5-amino-2-bromopyridine-4-acetate is also used as a building block in synthetic chemistry. Its reactivity and functional group diversity make it an attractive starting material for the synthesis of a wide range of compounds. Researchers have successfully utilized this compound to develop new methodologies for the preparation of complex organic molecules, contributing to advancements in synthetic chemistry.
The synthesis of Methyl 5-amino-2-bromopyridine-4-acetate typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the bromination of a pyridine derivative followed by substitution reactions to introduce the amino and acetate groups. The optimization of these synthetic routes has been a focus of recent research, aiming to improve yields and reduce environmental impact.
The physical and chemical properties of Methyl 5-amino-2-bromopyridine-4-acetate have been extensively studied. It is a solid at room temperature with a melting point ranging from 100°C to 110°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
Safety considerations are essential when handling Methyl 5-amino-2-bromopyridine-4-acetate. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and safety goggles should be worn, and the compound should be stored in a well-ventilated area away from incompatible materials.
In conclusion, Methyl 5-amino-2-bromopyridine-4-acetate (CAS No. 1805092-62-9) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features and reactivity make it an invaluable tool for scientists working in drug discovery, synthetic chemistry, and related fields. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern scientific endeavors.
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